5-Nitropicolinimidamide hydrochloride
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Overview
Description
5-Nitropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H7ClN4O2. It is a derivative of picolinamide, featuring a nitro group at the 5-position and an imidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct placement of the nitro group and the formation of the imidamide .
Industrial Production Methods
Industrial production of 5-Nitropicolinimidamide hydrochloride may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-aminopicolinimidamide hydrochloride, while substitution reactions can introduce various functional groups at the imidamide position .
Scientific Research Applications
5-Nitropicolinimidamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Nitropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidamide group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitropyridine-2-carboxamidine hydrochloride
- 5-Nitro-1,10-Phenanthroline
- Nicotinamide (Niacinamide)
Uniqueness
5-Nitropicolinimidamide hydrochloride is unique due to its specific substitution pattern and the presence of both a nitro group and an imidamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
1179361-37-5 |
---|---|
Molecular Formula |
C6H7ClN4O2 |
Molecular Weight |
202.60 g/mol |
IUPAC Name |
5-nitropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H6N4O2.ClH/c7-6(8)5-2-1-4(3-9-5)10(11)12;/h1-3H,(H3,7,8);1H |
InChI Key |
XAFKJRQJSPXMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C(=N)N.Cl |
Origin of Product |
United States |
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